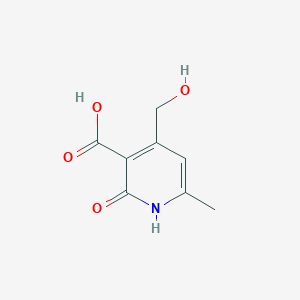

4-Hydroxymethyl-6-methyl-2-oxo-1,2-dihydro-pyridine-3-carboxylic acid

描述

属性

IUPAC Name |

4-(hydroxymethyl)-6-methyl-2-oxo-1H-pyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO4/c1-4-2-5(3-10)6(8(12)13)7(11)9-4/h2,10H,3H2,1H3,(H,9,11)(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GULJVXYSRVVACP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=O)N1)C(=O)O)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-Hydroxymethyl-6-methyl-2-oxo-1,2-dihydro-pyridine-3-carboxylic acid typically involves multi-step organic reactions. One common method includes the condensation of 2,6-dimethylpyridine with formaldehyde and subsequent oxidation to introduce the hydroxymethyl group. The reaction conditions often involve the use of catalysts such as palladium or platinum and solvents like ethanol or methanol .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process typically includes the use of robust catalysts and optimized reaction conditions to maximize efficiency and minimize by-products .

化学反应分析

Types of Reactions

4-Hydroxymethyl-6-methyl-2-oxo-1,2-dihydro-pyridine-3-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The carbonyl group can be reduced to a hydroxyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The methyl group can undergo electrophilic substitution reactions, often facilitated by catalysts like aluminum chloride.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Catalysts: Palladium, platinum, aluminum chloride.

Major Products

Oxidation: 4-Carboxymethyl-6-methyl-2-oxo-1,2-dihydro-pyridine-3-carboxylic acid.

Reduction: 4-Hydroxymethyl-6-methyl-2-hydroxy-1,2-dihydro-pyridine-3-carboxylic acid.

Substitution: Various substituted derivatives depending on the electrophile used.

科学研究应用

Medicinal Chemistry

Antimicrobial Activity

Research has indicated that derivatives of 4-hydroxymethyl-6-methyl-2-oxo-1,2-dihydro-pyridine-3-carboxylic acid exhibit antimicrobial properties. These compounds are being studied for their potential use as antibiotics against resistant bacterial strains. The mechanism of action often involves the inhibition of bacterial enzymes critical for cell wall synthesis.

Anticancer Properties

Studies have shown that this compound can induce apoptosis in cancer cells. Its ability to modulate pathways involved in cell growth and survival makes it a candidate for further investigation in cancer therapeutics.

Organic Synthesis

Building Block in Synthesis

this compound serves as a versatile building block in organic synthesis. It is utilized in the preparation of various heterocyclic compounds and can be modified to yield derivatives with enhanced biological activity.

Reagent in Chemical Reactions

The compound is used as a reagent in several chemical reactions, including condensation reactions and cyclization processes. Its functional groups allow for diverse reactivity, making it valuable in synthetic organic chemistry.

Material Science

Polymer Development

In material science, derivatives of this compound are explored for their potential use in polymer chemistry. The incorporation of pyridine derivatives into polymer backbones can enhance properties such as thermal stability and mechanical strength.

Nanomaterials

Research is ongoing into the use of this compound in the development of nanomaterials. Its unique structural features may contribute to the formation of nanoscale materials with specific electronic or optical properties.

作用机制

The mechanism of action of 4-Hydroxymethyl-6-methyl-2-oxo-1,2-dihydro-pyridine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxymethyl and carboxylic acid groups play crucial roles in binding to active sites, facilitating various biochemical reactions. The compound’s effects are mediated through pathways involving oxidative stress and inflammation .

相似化合物的比较

Structural and Functional Group Variations

The table below highlights key structural differences and similarities with related pyridine-3-carboxylic acid derivatives:

Key Comparative Findings

Substituent Effects on Corrosion Inhibition :

- DODHPCA (4,6-dimethyl analog) demonstrated 88% inhibition efficiency for C-steel in acetic acid at 1.0 mM, attributed to adsorption via the Langmuir model .

- The target compound ’s hydroxymethyl group could improve metal surface adsorption through hydrogen bonding, though experimental validation is lacking.

The 5-(4-hydroxyphenyl) analog’s aromatic ring may enable π-π interactions, suggesting utility in drug design or materials science .

Physicochemical Properties :

- The amide derivative (6-hydroxy-4-methyl-2-oxo-1,2-dihydro-pyridine-3-carboxylic acid amide) has reduced acidity compared to carboxylic acid analogs, affecting solubility and bioavailability .

生物活性

4-Hydroxymethyl-6-methyl-2-oxo-1,2-dihydro-pyridine-3-carboxylic acid (CAS No. 247225-82-7) is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activities, including antibacterial, antifungal, and other pharmacological properties, supported by relevant research findings and data.

- Molecular Formula : C₈H₉N₁O₄

- Molecular Weight : 183.16 g/mol

- Structure : The compound features a pyridine ring with hydroxymethyl and carboxylic acid functional groups, which contribute to its reactivity and biological activity.

Antibacterial Activity

Research has demonstrated that derivatives of pyridine and related compounds exhibit significant antibacterial properties. The antibacterial activity of this compound has been evaluated against various bacterial strains.

Minimum Inhibitory Concentration (MIC)

The MIC values for this compound against selected bacterial strains are summarized in Table 1:

| Bacterial Strain | MIC (mg/mL) |

|---|---|

| Staphylococcus aureus | 0.0048 |

| Escherichia coli | 0.0195 |

| Bacillus mycoides | 0.0098 |

| Candida albicans | 0.039 |

These results indicate that the compound exhibits potent antibacterial activity, particularly against Gram-positive bacteria like Staphylococcus aureus and Bacillus mycoides.

Antifungal Activity

In addition to its antibacterial properties, studies have reported antifungal activity of the compound. The antifungal effects were assessed using standard protocols against common fungal pathogens.

Antifungal Efficacy

The antifungal activity is summarized below:

| Fungal Strain | MIC (mg/mL) |

|---|---|

| Candida albicans | 0.078 |

| Fusarium oxysporum | 0.056 |

These findings suggest that the compound is effective against specific fungal strains, indicating its potential as a therapeutic agent in treating fungal infections.

The biological activities of this compound may be attributed to its ability to interfere with bacterial cell wall synthesis and disrupt cellular processes in fungi. The presence of functional groups like hydroxymethyl enhances its interaction with microbial targets.

Case Studies and Research Findings

Recent studies have explored the broader implications of this compound in drug discovery:

- Antimicrobial Resistance : A study highlighted the urgent need for new antimicrobial agents due to rising resistance levels among common pathogens. The evaluated compound showed promising results against resistant strains, suggesting its potential role in overcoming antibiotic resistance challenges .

- Structure-Activity Relationship (SAR) : Research into SAR has indicated that modifications to the pyridine ring can enhance biological activity. Compounds with additional substituents have shown improved efficacy against both bacterial and fungal strains .

- In Vivo Studies : Preliminary in vivo studies suggest that formulations containing this compound may enhance therapeutic outcomes in models of infection, although further research is needed to confirm these findings .

常见问题

What synthetic methodologies are optimal for preparing 4-Hydroxymethyl-6-methyl-2-oxo-1,2-dihydro-pyridine-3-carboxylic acid, and how do catalytic systems influence reaction efficiency?

Basic Research Question

Synthesis of structurally related dihydropyridine derivatives often involves condensation of aldehyde precursors with aminopyridine derivatives, followed by cyclization. For example, 6-(4-chlorophenyl) analogs are synthesized using palladium or copper catalysts in solvents like DMF or toluene, achieving yields >70% under optimized conditions (100°C, 24 hours) . Key considerations include:

- Catalyst selection : Heterogeneous catalysts (e.g., Pd/C) improve recyclability, while homogeneous systems (e.g., CuI) enhance reaction speed.

- Solvent effects : Polar aprotic solvents (DMF) stabilize intermediates, while toluene minimizes side reactions.

- Purification : Recrystallization with ethanol/water mixtures or gradient HPLC (C18 columns, acetonitrile/water + 0.1% TFA) ensures >95% purity .

How can electrochemical methods be applied to study the corrosion inhibition properties of this compound?

Advanced Research Question

For structurally similar dihydropyridine derivatives, potentiodynamic polarization and electrochemical impedance spectroscopy (EIS) are standard methods. In acetic acid, a 4,6-dimethyl analog demonstrated 89% inhibition efficiency at 10 mM, with charge transfer resistance increasing from 250 Ω·cm² to 1900 Ω·cm² . Methodological steps include:

- Concentration-dependent studies : Test 1–20 mM ranges to establish adsorption isotherms (e.g., Langmuir or Temkin models).

- Surface analysis : SEM/EDS confirms inhibitor adsorption on metal surfaces.

- Thermodynamic parameters : Calculate ΔG°ads to distinguish physisorption (≤−20 kJ/mol) vs. chemisorption (≤−40 kJ/mol) .

What computational approaches are suitable for analyzing the binding interactions of this compound with biological targets?

Advanced Research Question

Molecular dynamics (MD) simulations (100 ns trajectories using AMBER or GROMACS) and density functional theory (DFT) are effective. For a pyridine-carboxylic acid derivative bound to Mpro protease:

- RMSD analysis : Thresholds <2 Å indicate stable binding over time .

- Hydrogen bonding : Identify critical interactions with catalytic residues (e.g., His41/Cys145 in Mpro).

- DFT calculations : B3LYP/6-31G* models predict electronic contributions (e.g., HOMO-LUMO gaps) to binding affinity .

How do structural modifications at the 4-position (hydroxymethyl vs. methyl) influence the compound’s physicochemical properties?

Advanced Research Question

The hydroxymethyl group enhances hydrophilicity (reducing logP by ~0.8 units) and hydrogen-bonding capacity . In corrosion studies, hydroxyl-containing analogs showed 15–20% higher inhibition efficiency than methyl derivatives due to stronger adsorption via −OH and carboxylic acid groups . Experimental strategies to quantify effects:

- Solubility assays : Measure in DMSO/water mixtures.

- Thermogravimetric analysis (TGA) : Assess thermal stability (decomposition >200°C for most dihydropyridines).

- X-ray crystallography : Resolve intermolecular interactions in crystal lattices.

What strategies are effective for resolving synthetic byproducts in dihydropyridine carboxylate syntheses?

Basic Research Question

Common byproducts include uncyclized intermediates and oxidation products. Mitigation strategies:

- Inert atmospheres : Use N₂/Ar to prevent oxidation of dihydropyridine rings.

- Chromatographic purification : Gradient HPLC (C18, acetonitrile/water + 0.1% TFA) or flash chromatography (ethyl acetate/hexane).

- Reaction monitoring : TLC (Rf 0.3–0.5 in ethyl acetate/hexane 1:1) or in-situ FTIR to track carbonyl formation .

How can researchers validate the stability of this compound under physiological conditions for drug discovery applications?

Advanced Research Question

Stability protocols should include:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。